molecular formula C11H9BrN2O3 B1627550 Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate CAS No. 223711-74-8

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Cat. No. B1627550
M. Wt: 297.1 g/mol
InChI Key: AKIIAQCJJOJJDB-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a heterocyclic organic compound with a molecular weight of 297.11 .


Molecular Structure Analysis

The molecular formula of Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is C11H9BrN2O3 . The InChI code for this compound is 1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis and Structural Analysis : Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is involved in various synthesis processes. For instance, its treatment with bromine in aqueous acetic acid yields ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and its 9-bromo-substituted isomer. These processes are important for understanding the structural features of major and minor reaction products in chemical synthesis (Ukrainets et al., 2013).

  • Anticancer Activity and EGFR-TK Inhibition : Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate is a precursor in synthesizing compounds with significant anticancer activity. Research shows that derivatives of this compound exhibit noteworthy anti-proliferative effects against various cancer cell lines, such as HCT116, HePG2, and MCF7. Moreover, they demonstrate strong EGFR inhibitory activity, suggesting their potential as promising anticancer agents (Ahmed et al., 2020).

  • Intermediate in Divergent Synthesis : This compound serves as a key intermediate for the divergent synthesis of various fluoroquinolones. These fluoroquinolones are potent topoisomerase II inhibitors, demonstrating significant potential for clinical applications, especially in the context of antibiotic development (Zhang et al., 2010).

  • Antimicrobial Activity : Research indicates that derivatives of ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate exhibit antimicrobial activity. Such compounds are used to synthesize novel heterocyclic systems with potential antibacterial and antifungal properties, contributing to the development of new antimicrobial agents (Moustafa & Elossaily, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

ethyl 7-bromo-3-oxo-4H-quinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-10(15)14-7-4-3-6(12)5-8(7)13-9/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIAQCJJOJJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593185
Record name Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate

CAS RN

223711-74-8
Record name Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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